molecular formula C16H26ClNO B3026165 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride CAS No. 18296-66-7

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride

Cat. No.: B3026165
CAS No.: 18296-66-7
M. Wt: 283.83 g/mol
InChI Key: DFJWANUNVMDWGI-UHFFFAOYSA-N
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Description

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride is an organic compound with a complex structure. It is a derivative of hexanone, featuring a butylamino group and a phenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Scientific Research Applications

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It describes how the compound interacts with biological systems at the molecular level .

Safety and Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and storage .

Future Directions

This would involve a discussion of potential future research directions. For example, if the compound has medicinal properties, future work could involve in vivo testing or clinical trials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride typically involves the reaction of 1-phenyl-1-hexanone with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The butylamino or phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylhexanoic acid, while reduction could produce butylaminohexanol.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Butylamino)-1-phenyl-1-pentanone
  • 2-(Butylamino)-1-phenyl-1-heptanone
  • 2-(Butylamino)-1-phenyl-1-octanone

Uniqueness

2-(Butylamino)-1-phenyl-1-hexanone, monohydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications.

Properties

IUPAC Name

2-(butylamino)-1-phenylhexan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-3-5-12-15(17-13-6-4-2)16(18)14-10-8-7-9-11-14;/h7-11,15,17H,3-6,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJWANUNVMDWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC=CC=C1)NCCCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342213
Record name 2-(Butylamino)-1-phenylhexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18296-66-7
Record name 2-(Butylamino)-1-phenylhexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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